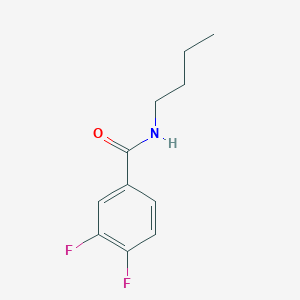

N-butyl-3,4-difluorobenzamide

Beschreibung

N-Butyl-3,4-difluorobenzamide is a substituted benzamide derivative characterized by a benzamide core with fluorine atoms at the 3- and 4-positions of the aromatic ring and an N-butyl substituent. Substituted benzamides are widely studied in medicinal chemistry due to their roles as enzyme inhibitors, receptor antagonists, and bioactive agents . The fluorine atoms likely enhance metabolic stability and modulate electronic properties, while the N-butyl chain may improve lipophilicity and membrane permeability .

Eigenschaften

IUPAC Name |

N-butyl-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c1-2-3-6-14-11(15)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRNJJOBRPQELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

CI-1040 (PD184352)

CI-1040 (2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide) is a potent MEK inhibitor (IC₅₀ = 17 nM) with a benzamide scaffold similar to N-butyl-3,4-difluorobenzamide . Key differences include:

- Substituents: CI-1040 has a cyclopropylmethoxy group and a chloro-iodophenylamino moiety, whereas N-butyl-3,4-difluorobenzamide lacks these groups.

- Bioavailability: CI-1040 exhibited poor oral bioavailability due to extensive oxidative metabolism (14 metabolites identified), leading to termination of its clinical development. Its metabolite, PD-0184264 (zapnometinib), showed improved pharmacokinetics .

- Target Selectivity: The chloro-iodophenylamino group in CI-1040 contributes to MEK specificity, suggesting that substituent variations in N-butyl-3,4-difluorobenzamide could alter target affinity .

N-Butyl-3,4-Dihydroxybenzamide (CID 3062452)

This analog replaces fluorine atoms with hydroxyl groups, significantly altering solubility and hydrogen-bonding capacity:

- Metabolic Stability : Fluorine in N-butyl-3,4-difluorobenzamide may reduce susceptibility to cytochrome P450-mediated oxidation compared to hydroxylated analogs .

Pesticide Benzamides (e.g., Diflufenican)

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares the benzamide core but is optimized for herbicidal activity. Key contrasts include:

- Substituent Strategy : Diflufenican uses trifluoromethyl and pyridine groups for target (phytoene desaturase) inhibition, whereas N-butyl-3,4-difluorobenzamide’s simpler structure may prioritize enzyme/receptor binding .

- Lipophilicity : The trifluoromethyl group in diflufenican increases logP, enhancing soil persistence, whereas the N-butyl group in the target compound balances lipophilicity for pharmacokinetics .

N-(3,4-Dimethoxyphenyl)-4-Fluorobenzamide

This compound (CID 363162-31-6) features methoxy and para-fluorine substituents:

- Applications : Methoxy groups are common in CNS-active drugs, suggesting divergent therapeutic applications compared to fluorinated analogs .

Comparative Data Table

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : Fluorine substitution at 3,4-positions and N-alkyl chain length are critical for optimizing target affinity and bioavailability in benzamide derivatives .

- Knowledge Gaps: Direct data on N-butyl-3,4-difluorobenzamide’s synthesis, bioactivity, and pharmacokinetics are absent in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.